molecular formula C27H19N3O B14245495 6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 182917-61-9

6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14245495
CAS No.: 182917-61-9
M. Wt: 401.5 g/mol
InChI Key: ASDHZISPCCBHPS-UHFFFAOYSA-N
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Description

6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a triazine ring, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of the biphenyl and triazine components, followed by their coupling to form the final product. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride), followed by treatment with formaldehyde in the presence of perchloric acid in dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The triazine ring and biphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[6-([1,1’-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a triazine ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

182917-61-9

Molecular Formula

C27H19N3O

Molecular Weight

401.5 g/mol

IUPAC Name

2-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C27H19N3O/c31-24-14-8-7-13-23(24)27-29-25(21-11-5-2-6-12-21)28-26(30-27)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18,31H

InChI Key

ASDHZISPCCBHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O

Origin of Product

United States

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